BZ-His-ome

Vue d'ensemble

Description

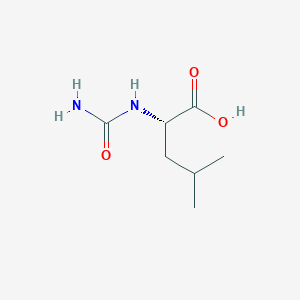

BZ-His-ome, also known as methyl 2-benzamido-3-(1H-imidazol-5-yl)propanoate, is a compound with the molecular formula C14H15N3O3 . It has a molecular weight of 273.29 .

Synthesis Analysis

The synthesis of this compound involves the use of N-benzoyl serine methyl ester-O-mesylate as an alanyl transfer synthon . This synthon has been transformed to N-benzoyl phenylalanine methyl ester, N-benzoyl leucine methyl ester, and N-benzoyl tryptophan methyl ester via reaction with appropriate organo cuprate reagents .

Chemical Reactions Analysis

This compound can undergo oxidation reactions with RuO4 to yield glutamine precursors . The mechanism of formation of the products has been delineated by model studies .

Physical And Chemical Properties Analysis

This compound has a molecular weight of 273.29 . More detailed physical and chemical properties would require specific experimental measurements or computational simulations.

Applications De Recherche Scientifique

1. Benzene Sorption in Metal-Organic Frameworks

BZ-His-ome's application in benzene sorption was demonstrated by its effective interaction with open metal sites (OMS) in metal-organic frameworks (MOFs). This interaction significantly enhanced benzene selectivity, marking a key advancement in industrial separation processes from an energy-economy perspective (Mukherjee et al., 2016).

2. Formation of Ionic Liquids and Metal Complexes

This compound has been utilized to create histidinium salt, an optically active ionic liquid, and its subsequent treatment led to the formation of chiral N-heterocyclic carbene complex. This has implications for the synthesis of chiral late metal imidazol-ylidene complexes, which are crucial in various chemical processes (Hannig et al., 2005).

3. Synthesis of Dihydrothiophenes and Tacrine Derivatives

The synthesis of dihydrothiophenes and tacrine derivatives was promoted using this compound. This synthetic protocol, termed Functional Ionic Liquid Mediated Synthesis (FILMS), demonstrates the compound's dual role as an organocatalyst and medium engineering component (Kumar et al., 2011).

Safety and Hazards

Mécanisme D'action

Target of Action

The primary target of BZ-His-ome is the Belousov–Zhabotinsky (BZ) oscillating chemical reaction . This reaction involves the oxidation of an organic compound by the bromate ion in the presence of a metal ion catalyst such as cerium(IV), manganese(II), or ferroin . The BZ reaction is used extensively as a model chemical system in the studies of self-organization phenomena .

Mode of Action

This compound interacts with its targets through a fascinating process of complex oscillations. These oscillations are generally obtained for the BZ reaction in a batch (closed) system . The interaction results in changes in the potential of a Pt electrode in the batch BZ reaction . The type of oscillations obtained is mainly determined by the ratio of initial concentrations of NaBrO3 and MeMA .

Biochemical Pathways

The this compound affects the BZ oscillating chemical reaction pathway. This pathway involves the oxidation of an organic compound by the bromate ion in the presence of a metal ion catalyst . The downstream effects of this pathway include mixed mode oscillations, birhythmicity, quasiperiodicity, bursting, and possible chaos .

Pharmacokinetics

Based on the nature of the bz reaction, it can be inferred that the adme properties and their impact on bioavailability would be influenced by factors such as the initial concentrations of nabro3 and mema, and the presence of a metal ion catalyst .

Result of Action

The result of this compound’s action is the generation of complex oscillations in the BZ reaction. These oscillations are observed in the potential of a Pt electrode in the batch BZ reaction . The oscillations exhibit patterns similar to those observed in the rhythmic beating of cardiac pacemaker cells, the central pattern generators that control rhythmic actions, and the bursting patterns found in various types of neurons due to changing membrane potential .

Action Environment

The action, efficacy, and stability of this compound are influenced by several environmental factors. These include the initial concentrations of NaBrO3 and MeMA, the presence of a metal ion catalyst, temperature, and stirring rate . These factors play a crucial role in determining the type of oscillations obtained in the BZ reaction .

Analyse Biochimique

Biochemical Properties

It is known that the compound plays a role in various biochemical reactions

Cellular Effects

It is known that the compound can influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

It is hypothesized that the compound exerts its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Propriétés

IUPAC Name |

methyl 2-benzamido-3-(1H-imidazol-5-yl)propanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15N3O3/c1-20-14(19)12(7-11-8-15-9-16-11)17-13(18)10-5-3-2-4-6-10/h2-6,8-9,12H,7H2,1H3,(H,15,16)(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

POUMRJPRROOAGQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(CC1=CN=CN1)NC(=O)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50304040 | |

| Record name | methyl 2-benzamido-3-(1H-imidazol-5-yl)propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50304040 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

273.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

3005-62-7 | |

| Record name | NSC164028 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=164028 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | methyl 2-benzamido-3-(1H-imidazol-5-yl)propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50304040 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.